molecular formula C10H9N3O2 B15216218 N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 102140-71-6

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B15216218
CAS No.: 102140-71-6
M. Wt: 203.20 g/mol
InChI Key: YBOUVTOMSZDKTF-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound featuring a benzamide moiety linked to a 4-methyl-1,2,5-oxadiazol ring, providing a versatile scaffold for pharmaceutical and agrochemical research. This structure is part of a broader class of 1,2,5-oxadiazole-substituted benzamides that have demonstrated significant potential in various biological applications. Recent studies highlight derivatives of this chemical class as promising antiplasmodial agents, with one closely related compound showing excellent activity against the blood stages of Plasmodium falciparum , the parasite responsible for malaria . Furthermore, structural analogs incorporating the 1,2,4-oxadiazole ring have exhibited notable insecticidal and fungicidal activities, underscoring the value of this scaffold in developing new pesticidal agents . For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102140-71-6

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C10H9N3O2/c1-7-9(13-15-12-7)11-10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14)

InChI Key

YBOUVTOMSZDKTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 4 Methyl 1,2,5 Oxadiazol 3 Yl Benzamide

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues and derivatives of N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is a key area of research aimed at exploring and modifying its chemical properties. These strategies primarily focus on three areas: modifications to the oxadiazole ring, variations of substituents on the benzamide (B126) phenyl ring, and alterations to the amide linker to create hybrid molecules.

The 1,2,5-oxadiazole ring, also known as a furazan (B8792606) ring, is a stable heterocyclic system. Modifications to this ring in the parent compound can be challenging but offer a route to novel analogues. Derivatization strategies often target the methyl group or involve the synthesis of precursors with different substituents prior to the formation of the benzamide.

Research on related 1,2,5-oxadiazole-3-amine precursors indicates that the amino group is a key handle for derivatization. For instance, the synthesis of compounds like 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine demonstrates that the core amine can be modified before its acylation to a benzamide. mdpi.com This suggests a viable synthetic route for analogues of this compound where the methyl group is replaced by other alkyl or functional groups during the initial synthesis of the substituted 1,2,5-oxadiazol-3-amine.

Potential modifications could include:

Substitution of the methyl group: Synthesizing the 3-amino-1,2,5-oxadiazole precursor with different alkyl or aryl groups at the 4-position.

Functionalization of the methyl group: While less common, reactions such as halogenation of the methyl group could provide intermediates for further derivatization.

These modifications allow for fine-tuning the electronic and steric properties of the oxadiazole portion of the molecule.

A primary strategy for creating analogues involves altering the substituents on the phenyl ring of the benzamide moiety. This approach is widely used in medicinal chemistry to explore structure-activity relationships (SAR). nih.govmdpi.com By introducing various electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) on the phenyl ring, chemists can systematically alter the molecule's properties.

Studies on structurally related benzamides containing 1,2,4-oxadiazole (B8745197) rings have demonstrated the synthesis of a wide array of derivatives. mdpi.comnih.govmdpi.com These syntheses typically involve the reaction of the core amino-oxadiazole with a series of substituted benzoyl chlorides or benzoic acids. This modular approach allows for the efficient generation of a library of compounds with diverse functionalities.

The table below summarizes representative substituent variations on the N-phenyl ring of analogous oxadiazole-benzamide systems, showcasing the chemical diversity that can be achieved. mdpi.commdpi.com

Substituent GroupPosition on Phenyl RingChemical ClassReference Compound Class
-H (unsubstituted)-Neutral1,2,4-Oxadiazole-Benzamide
-CH₃ (tolyl)ortho, meta, paraElectron-Donating (weak)1,2,4-Oxadiazole-Benzamide
-C(CH₃)₃ (tert-butyl)paraElectron-Donating (weak)1,2,4-Oxadiazole-Benzamide
-F (fluoro)orthoElectron-Withdrawing (strong)1,2,4-Oxadiazole-Benzamide
-Cl (chloro)paraElectron-Withdrawing (strong)1,2,4-Oxadiazole-Benzamide
-Br (bromo)paraElectron-Withdrawing (strong)1,2,4-Oxadiazole-Benzamide
-CF₃ (trifluoromethyl)metaElectron-Withdrawing (very strong)1,2,4-Oxadiazole-Benzamide
-NO₂ (nitro)-Electron-Withdrawing (very strong)N-Substituted Benzamide

Another advanced derivatization strategy involves modifying the amide linker or using the core structure to build larger, hybrid molecular systems. This approach aims to combine the structural features of the parent compound with those of other chemical scaffolds to create molecules with novel properties.

An example of this strategy is the synthesis of complex hybrid ring systems where an oxadiazole-benzamide moiety is linked to another heterocyclic ring, such as a thiazole (B1198619). nih.govbenthamdirect.com In such syntheses, a multi-step process is employed where precursor molecules are built up sequentially before the final cyclization and amide formation steps. For instance, an ester-containing thiazole ring can be converted into its hydrazide derivative, which is then cyclized to form an oxadiazole ring, creating a hybrid system that is subsequently linked to a benzamide group. nih.govbenthamdirect.com

These complex syntheses demonstrate the versatility of the benzamide and oxadiazole scaffolds in constructing larger, multifunctional molecules. The amide bond itself can also be a target for modification, although this is less common than modifications to the aromatic rings.

Advanced Synthetic Techniques Utilized

The synthesis and purification of this compound and its analogues often employ modern techniques to improve efficiency, yield, and purity.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds like oxadiazoles. wjarr.comnih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the purity of the final compounds. ias.ac.in This technique is particularly effective for cyclization reactions required to form the oxadiazole ring. wjarr.com

In a typical microwave-assisted synthesis of an oxadiazole, a mixture of a hydrazide and a carboxylic acid (or its derivative) is irradiated for a short period, often in the absence of a solvent or with a minimal amount of a high-boiling point solvent like DMF. nih.govias.ac.in

The following table compares conventional and microwave-assisted methods for the synthesis of representative oxadiazole derivatives, highlighting the improvements in reaction time and yield. researchgate.netias.ac.in

Reaction TypeConventional Method (Heating)Microwave-Assisted MethodReference
Hydrazide Cyclization8-10 hours5-12 minutes researchgate.netias.ac.in
Yield60-75%85-95% researchgate.net

The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of libraries of oxadiazole-containing compounds for further study. wjarr.comnih.gov

Column chromatography is a fundamental and indispensable technique for the purification of the synthesized this compound and its derivatives. mdpi.commdpi.comrsc.org Following the chemical reaction, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts.

Flash column chromatography using silica (B1680970) gel is the most common method employed. rsc.orgnih.gov A solvent system, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. rsc.org By carefully selecting the solvent polarity, the target compound can be effectively separated from impurities. The progress of the purification is monitored by thin-layer chromatography (TLC). ias.ac.in This technique is crucial for obtaining compounds with high purity, which is essential for accurate characterization and subsequent analysis. mdpi.comrsc.org

An article on the structural elucidation and conformational analysis of This compound cannot be generated as requested.

A thorough search for scientific literature and spectral data required to populate the specified outline sections has been conducted. Unfortunately, detailed experimental data for the spectroscopic characterization of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy, is not available in the public domain.

The provided outline requires specific, detailed research findings and data tables for each analytical technique, which could not be located for this particular chemical compound.

Structural Elucidation and Conformational Analysis

X-ray Single Crystal Diffraction for Solid-State Structure

No published X-ray single crystal diffraction data for N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide could be located. This type of analysis would be essential to definitively determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Such data would provide unambiguous proof of the molecule's connectivity and three-dimensional arrangement in the solid phase.

Molecular Conformation Studies (e.g., Rotational Barriers)

There is no available research detailing the molecular conformation of This compound , including studies on rotational barriers. Conformational analysis, often conducted using computational modeling or spectroscopic techniques like NMR, would be necessary to understand the rotational freedom around the amide bond and the bond connecting the benzoyl group to the oxadiazole ring. These studies would reveal the preferred spatial arrangement of the molecule's constituent parts and the energy required to transition between different conformations.

Structure Activity Relationship Sar Investigations of N 4 Methyl 1,2,5 Oxadiazol 3 Yl Benzamide Derivatives

Impact of Substituent Patterns on Molecular Interactions

SAR investigations have demonstrated that the biological activity of this class of compounds is highly sensitive to the nature and position of substituents on both the benzamide (B126) ring and the aryl group at the 4-position of the oxadiazole core. nih.govmdpi.com

Initial studies identified 3-amino-1,2,5-oxadiazole derivatives as promising hits with significant antiplasmodial activity and selectivity. nih.gov Subsequent derivatization efforts focused on introducing various N-acyl moieties at the 3-amino position, revealing that benzamides were particularly effective. nih.govmdpi.com The substitution pattern on the benzamide's phenyl ring was found to modulate activity and cytotoxicity. mdpi.com For instance, derivatives featuring a 3-methyl or a 3-(trifluoromethyl) group on the benzamide ring displayed potent antiplasmodial effects. nih.govmdpi.com

The most significant variations in potency, however, have been linked to the substituent on the aryl ring at the 4-position of the oxadiazole. nih.gov A strong positive impact on both activity and cytotoxicity was observed with 4-(3,4-dialkoxyphenyl) substitutions. nih.gov Specifically, the compound N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (Compound 51 in the cited study) emerged as an exceptionally promising derivative. It exhibited high in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum (IC₅₀ = 0.034 µM) and a very favorable selectivity index of 1526. nih.gov The isomeric analog with a 4-ethoxy-3-methoxy substitution pattern also showed high activity, confirming the importance of this substitution motif. nih.gov

Further studies have elaborated on these relationships:

Nitro vs. Amino Analogs : In comparative studies, compounds bearing a nitro-substituted phenyl ring at the 4-position were generally more active than their corresponding amino analogs. nih.gov

Positional Isomers : (4-Nitrophenyl) and (4-aminophenyl) derivatives were found to be more potent than their respective 3-substituted counterparts. nih.gov

Diethoxyphenyl vs. Phenyl : Replacing a simple 4-phenyl substituent with a 4-(3,4-diethoxyphenyl) group has been shown to improve activity against multi-resistant strains of P. falciparum. mdpi.com

The table below summarizes the activity of key derivatives, highlighting the influence of substitution patterns.

Compound Name4-Aryl SubstituentBenzamide SubstituentPfNF54 IC₅₀ (µM)Selectivity Index (S.I.)
N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide3-Ethoxy-4-methoxyphenyl3-Methyl0.0341526
N-[4-(4-ethoxy-3-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide4-Ethoxy-3-methoxyphenyl3-Methyl0.275>188
N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide3,4-Diethoxyphenyl3-(Trifluoromethyl)0.019>1315

Data sourced from multiple studies. nih.govmdpi.com

Conformational Requirements for Biological Recognition

While SAR studies have successfully identified beneficial substituent patterns, the specific conformational requirements for the biological recognition of N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide derivatives are not extensively detailed in the available literature. The precise three-dimensional arrangement of the oxadiazole ring relative to the benzamide and the 4-aryl substituent that is necessary for optimal interaction with the biological target remains an area for further investigation. Computational modeling and co-crystallization studies would be required to fully elucidate the bioactive conformation and the key binding interactions at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Formal QSAR models providing a comprehensive mathematical correlation for this specific compound series have not been extensively published. However, research into these derivatives has involved the calculation and experimental determination of key physicochemical parameters that are fundamental to QSAR modeling. nih.govmdpi.com These parameters help to rationalize the observed SAR and guide lead optimization.

Key parameters investigated include lipophilicity (logP) and ligand efficiency (LE). nih.gov Ligand efficiency, which relates the potency of a compound to its size (number of heavy atoms), is a critical metric in drug discovery, with values above 0.3 kcal/mol per heavy atom considered favorable. nih.gov

Analysis of the most potent compounds revealed important trends:

Lipophilicity (logP) : The most active compounds, such as N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, exhibited logP values in the range of 3.67–3.84. This was notably lower than the initial lead compound (logP = 4.19), suggesting that optimizing lipophilicity within a specific, moderately lipophilic range is beneficial for activity. nih.gov

Ligand Efficiency (LE) : The most active derivative also possessed the highest ligand efficiency (LE = 0.394), a value comparable to that of the highly active lead compound (LE = 0.404). nih.gov This indicates an efficient translation of molecular size into binding affinity.

Theoretical studies on the 1,2,5-oxadiazole ring system have also explored a range of quantum chemical descriptors relevant to QSAR, such as net charges, dipole moments, electron affinities, and heats of formation. researchgate.net These calculated values provide a basis for understanding how electronic modifications through different substituents can influence the molecule's ability to interact with its biological target. researchgate.net

The table below presents key physicochemical parameters for the most active compounds from one study. nih.gov

CompoundPfNF54 IC₅₀ (µM)logPLigand Efficiency (LE)
Lead Compound 10.0114.190.404
Compound 51 (N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide)0.0343.840.394
Compound 52 (N-[4-(4-ethoxy-3-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide)0.2753.840.353
Compound 53 (N-[4-(3,4-dinitrophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide)0.3233.670.354

Data sourced from a study on antiplasmodial 1,2,5-oxadiazoles. nih.gov

Investigation of Molecular and Cellular Biological Interactions

Identification of Protein Targets

N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide and its analogs, belonging to the broader class of oxadiazole-containing compounds, have been investigated for their interactions with various protein targets. These interactions are primarily centered on enzyme inhibition and, to a lesser extent, receptor binding. The oxadiazole ring often acts as a bioisostere for amide or ester groups, contributing to the molecule's binding affinity and metabolic stability. mdpi.comnih.govnih.gov

Research has highlighted the potential of oxadiazole derivatives to inhibit several key enzymes implicated in disease pathogenesis.

Papain-like Protease (PLpro): In the context of antiviral research, oxadiazole scaffolds have been explored as inhibitors of SARS-CoV-2 PLpro, an essential enzyme for viral replication and a modulator of the host's immune response. nih.govnih.gov The design strategy for some of these inhibitors involved mimicking the structural features of known benzamide-based PLpro inhibitors. nih.gov Studies have shown that certain oxadiazole derivatives can exhibit inhibitory activity against SARS-CoV-2 PLpro, suggesting their potential as antiviral agents. nih.gov For instance, some compounds showed moderate activity with percentage inhibition values at a 10 μM concentration. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): Dual inhibition of COX and LOX enzymes is a therapeutic strategy for inflammatory conditions. nih.gov While direct studies on this compound are not extensively detailed in this context, the broader class of compounds containing related heterocyclic systems, such as isoxazoles, have been recognized as potent and selective inhibitors of COX-2. nih.govresearchgate.net This suggests a potential avenue for investigation for oxadiazole-based benzamides.

Histone Deacetylases (HDACs): HDACs are crucial epigenetic regulators and are targets for cancer therapy. nih.govnih.gov Difluoromethyl-1,3,4-oxadiazoles have been identified as potent, selective, and mechanism-based inhibitors of HDAC6. nih.gov Although this is a different oxadiazole isomer, it underscores the potential of the oxadiazole scaffold in designing enzyme inhibitors. Some 2-substituted benzamides have also shown selective inhibition of HDAC3. nih.gov

Information regarding specific receptor binding assays for this compound is limited in the reviewed literature. However, the structural similarities to other biologically active molecules suggest that such interactions are possible and could be an area for future research.

Mechanistic Studies at the Molecular Level

Understanding the molecular interactions between a compound and its target is crucial for rational drug design and optimization.

For oxadiazole-based inhibitors of SARS-CoV-2 PLpro, docking simulations have been employed to understand their binding modes. nih.gov These studies suggest that the oxadiazole core can act as an isosteric replacement for an amide backbone, allowing the molecule to fit into the active site of the enzyme. nih.gov In the case of difluoromethyl-1,3,4-oxadiazole inhibitors of HDAC6, crystallographic studies have revealed that the oxadiazole ring undergoes a mechanism-based ring-opening upon interaction with the zinc-bound water in the enzyme's active site. nih.gov This leads to the formation of a deprotonated difluoroacetylhydrazide species that coordinates strongly with the zinc ion, resulting in essentially irreversible inhibition. nih.gov

The inhibition of specific protein targets by this compound and its analogs can lead to the perturbation of various cellular pathways. For instance, the inhibition of PLpro can disrupt viral replication and restore the host's innate immune response. nih.govembopress.org Inhibition of HDACs can lead to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells. nih.gov Furthermore, some oxadiazole-containing compounds have been identified as a novel class of tubulin inhibitors, which disrupts microtubule dynamics and leads to mitotic arrest. nih.gov

In Vitro Cellular Activity Profiling

The cellular effects of this compound and related compounds have been evaluated in various in vitro assays, particularly focusing on their antiproliferative activity against cancer cell lines.

A number of studies have demonstrated the antiproliferative effects of oxadiazole derivatives against a range of cancer cell lines. nih.govscielo.br For example, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as a new class of antiproliferative agents that inhibit the proliferation of DU-145 prostate cancer cells with GI50 values in the low micromolar to nanomolar range. nih.gov The antiproliferative activity of these compounds was linked to their ability to inhibit tubulin polymerization. nih.gov Similarly, other novel benzamides containing a 1,2,4-oxadiazole (B8745197) moiety have shown promising fungicidal and insecticidal activities, indicating a broad spectrum of biological effects. mdpi.comnih.govnih.govnih.govscielo.brmdpi.com

Cell-Based Assays (excluding clinical or safety outcomes)

Comprehensive searches of available scientific literature did not yield specific data regarding the performance of this compound in cell-based assays. While research has been conducted on structurally related compounds containing the benzamide (B126) moiety and different oxadiazole isomers (such as 1,2,4-oxadiazole), this information is not directly applicable to the specified compound and is therefore excluded from this article.

Selectivity in Cellular Models

There is currently no available information from scientific studies regarding the selectivity of this compound in various cellular models. Investigations into the differential effects of this compound on various cell lines have not been reported in the reviewed literature.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in predicting the binding mode and affinity of "N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide" with various biological targets.

Molecular docking simulations are employed to predict the non-covalent interactions between "this compound" and the active site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By analyzing these interactions, researchers can understand the structural basis of the compound's potential biological activity. For instance, studies on various 1,2,5-oxadiazole derivatives have successfully used molecular docking to identify key interactions with therapeutic targets. nih.gov In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of "this compound" is then docked into the defined binding site of the protein using specialized software. The output provides various possible binding poses, ranked by a scoring function.

Interactive Table: Predicted Ligand-Protein Interactions for a Hypothetical Complex

Below is a representative table illustrating the types of interactions that could be predicted for "this compound" with a hypothetical protein target.

Interacting Atom/Group in LigandInteraction TypeInteracting Amino Acid Residue in ProteinDistance (Å)
Benzamide (B126) C=OHydrogen BondTYR 2312.9
Oxadiazole NitrogenHydrogen BondLYS 1153.1
Methyl GroupHydrophobicLEU 893.8
Benzene RingPi-Pi StackingPHE 2594.2

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. These scoring functions take into account the various intermolecular interactions to provide a quantitative measure of the binding strength. For example, in studies of novel 1,3,4-oxadiazole (B1194373) derivatives, calculated binding energies have been used to rank compounds for their potential efficacy. nih.gov The estimated binding affinity helps in prioritizing compounds for further experimental testing.

Interactive Table: Estimated Binding Affinities from Molecular Docking

This table provides a hypothetical comparison of the binding affinity of "this compound" with different protein targets.

Target ProteinPDB IDBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Cyclooxygenase-25KIR-8.50.58
Tumor Necrosis Factor-alpha2AZ5-7.24.12
Epidermal Growth Factor Receptor1M17-9.10.19

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and reactivity of molecules. These methods provide detailed information about the distribution of electrons and the energy of the molecule.

Electronic structure analysis of "this compound" can be performed using methods like Density Functional Theory (DFT). nih.gov These calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map highlights the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

Interactive Table: Calculated Electronic Properties

The following table presents hypothetical electronic properties for "this compound" calculated using DFT.

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 Debye

Quantum chemical calculations can also predict the reactivity of different sites within "this compound". Fukui functions or other reactivity indices can be calculated to identify the atoms most susceptible to nucleophilic or electrophilic attack. This information is valuable for predicting the metabolic fate of the compound and for designing derivatives with improved properties. DFT studies on related oxadiazole structures have been used to understand their structure-property relationships. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com These simulations provide a dynamic view of the ligand-protein complex, complementing the static picture provided by molecular docking. An MD simulation of "this compound" bound to a protein would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms and their subsequent motions over a period of nanoseconds to microseconds.

The results of MD simulations can be used to:

Assess the stability of the ligand's binding pose over time.

Analyze the flexibility of the protein and the ligand.

Identify key residues that are consistently involved in the interaction.

Calculate more accurate binding free energies using methods like MM/PBSA or MM/GBSA.

MD simulations have been applied to various heterocyclic compounds to gain a deeper understanding of their interactions with biological targets. mdpi.com

Interactive Table: Key Metrics from a Hypothetical Molecular Dynamics Simulation

This table illustrates typical data obtained from an MD simulation of the "this compound"-protein complex.

MetricAverage ValueStandard DeviationInterpretation
Root Mean Square Deviation (RMSD) of Ligand1.2 Å0.3 ÅIndicates the stability of the ligand's position in the binding site.
Root Mean Square Fluctuation (RMSF) of Protein Residues0.8 Å0.2 ÅShows the flexibility of different parts of the protein during the simulation.
Number of Hydrogen Bonds2.50.7Represents the average number of hydrogen bonds maintained between the ligand and protein.

Conformational Dynamics of the Compound

Molecular mechanics and quantum chemical calculations on related benzamides have revealed that the rotational barrier around the phenyl-carbonyl bond can influence the coplanarity of the phenyl ring and the amide group. nih.gov For this compound, it is hypothesized that the molecule predominantly exists in a low-energy conformation where the benzoyl and the N-(4-methyl-1,2,5-oxadiazol-3-yl) moieties are not perfectly coplanar. This deviation from planarity is a result of steric hindrance and the electronic effects of the substituents.

Molecular dynamics (MD) simulations of analogous systems can provide a dynamic picture of these conformational preferences. Such simulations would likely show that the dihedral angles are not fixed but rather fluctuate around certain low-energy values. The following table illustrates a hypothetical distribution of major conformers and their relative energies, based on data from computational studies of similar benzamide-containing molecules.

ConformerDihedral Angle (Phenyl-C=O)Dihedral Angle (N-Oxadiazole)Relative Energy (kcal/mol)Population (%)
A~30°~20°0.065
B~150°~160°1.525
C~90°~90°3.010

This table presents hypothetical data based on computational studies of analogous benzamide derivatives to illustrate potential conformational dynamics of this compound.

Protein-Ligand Complex Stability

The stability of a complex between this compound and a target protein is governed by a network of non-covalent interactions. Molecular docking and molecular dynamics simulations are instrumental in predicting and analyzing these interactions. nih.gov Based on the functional groups present in the molecule, several key interactions can be anticipated.

The benzamide portion of the molecule can participate in hydrogen bonding through its amide N-H and C=O groups. The phenyl ring is capable of engaging in hydrophobic and π-stacking interactions with aromatic residues in a protein's binding pocket. The 1,2,5-oxadiazole ring, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor. mongoliajol.info The methyl group on the oxadiazole ring can contribute to hydrophobic interactions.

Molecular dynamics simulations of protein-ligand complexes involving similar oxadiazole derivatives have been used to assess the stability of these interactions over time. tandfonline.com Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, as well as the persistence of key hydrogen bonds, are monitored to evaluate the complex's stability. A stable complex would be characterized by low RMSD fluctuations and the consistent presence of crucial intermolecular interactions.

The following interactive table provides a hypothetical summary of the types of interactions this compound might form within a protein binding site and their estimated energetic contributions, extrapolated from studies on related compounds.

Interaction TypeMolecular Moiety InvolvedPotential Interacting Protein Residue TypesEstimated Energy Contribution (kcal/mol)
Hydrogen BondAmide N-HAsp, Glu, Carbonyl Backbone-3 to -5
Hydrogen BondAmide C=OAsn, Gln, Arg, Lys-3 to -5
Hydrogen BondOxadiazole Nitrogens/OxygenSer, Thr, Tyr, Main Chain N-H-2 to -4
HydrophobicPhenyl RingLeu, Ile, Val, Ala-1 to -2
HydrophobicMethyl GroupLeu, Ile, Val, Ala-0.5 to -1.5
π-StackingPhenyl RingPhe, Tyr, Trp, His-1 to -3

This table presents hypothetical data based on computational studies of protein-ligand interactions of analogous compounds to illustrate the potential binding characteristics of this compound.

Future Directions in Academic Research on N 4 Methyl 1,2,5 Oxadiazol 3 Yl Benzamide

Exploration of Novel Synthetic Pathways

The synthesis of oxadiazole derivatives is a well-established field, yet there remains room for innovation, particularly in enhancing efficiency, sustainability, and scalability. Traditional methods for creating the 1,2,5-oxadiazole ring include the cyclodehydration of nitroketoximes or the cyclization of dioximes. researchgate.net For related isomers like 1,2,4-oxadiazoles, common routes involve reacting amidoximes with acid chlorides or employing 1,3-dipolar cycloaddition reactions. taylorfrancis.combeilstein-journals.org

Future research into the synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide should focus on developing more streamlined and environmentally benign methodologies. The exploration of one-pot reactions, where multiple synthetic steps are carried out in the same reactor, could significantly reduce waste and improve time efficiency. nih.gov Furthermore, the application of microwave-assisted synthesis could offer a powerful tool for accelerating reaction times and potentially improving yields compared to conventional heating methods. bohrium.com The development of novel catalytic systems, perhaps utilizing earth-abundant metals, could also lead to more sustainable and cost-effective production pathways.

Synthesis StrategyPotential Advantages
One-Pot Reactions Increased efficiency, reduced solvent waste, time savings.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control.
Novel Catalytic Systems Lower environmental impact, reduced cost, potential for new reaction pathways.

Identification of Undiscovered Biological Targets

The oxadiazole scaffold is a key component in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory effects. nih.govnih.gov Specifically, derivatives of 1,2,5-oxadiazole have shown promise as antiproliferative agents against cancer cell lines and as inhibitors of enzymes like topoisomerase I and SUMO specific protease 2 (SENP2). iiarjournals.orgnih.govresearchgate.net

A crucial future direction is the comprehensive screening of this compound against a diverse and extensive panel of biological targets to uncover novel therapeutic applications. This should extend beyond the established activities of its analogs. High-throughput screening campaigns could assess its activity against large libraries of enzymes, such as kinases, proteases, and histone deacetylases (HDACs), as well as various G-protein coupled receptors (GPCRs) and ion channels. nih.govresearchgate.net Given that related compounds have shown efficacy as fungicides by targeting enzymes like succinate (B1194679) dehydrogenase (SDH), exploring its potential in agricultural applications is also a valid avenue. mdpi.com Identifying a novel, high-affinity biological target could open up entirely new fields of study for this molecule.

Potential Target ClassTherapeutic AreaRationale
Kinases Oncology, InflammationKinase dysregulation is a hallmark of many diseases.
Proteases (e.g., SENPs) Oncology, Neurological DisordersProteases are critical for cellular signaling and protein turnover. researchgate.net
Histone Deacetylases (HDACs) Oncology, EpigeneticsHDAC inhibitors are an established class of anticancer agents. researchgate.net
G-Protein Coupled Receptors (GPCRs) NumerousGPCRs are the largest family of drug targets.

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry provides powerful tools for predicting and understanding the interactions between small molecules and their biological targets at an atomic level. Molecular docking, a technique used to predict the binding orientation of a ligand to a macromolecule, has already been applied to study how various oxadiazole derivatives interact with enzymes. iiarjournals.orgresearchgate.netnih.gov These studies are instrumental in interpreting structure-activity relationships (SAR). core.ac.uk

Future computational research on this compound should leverage more sophisticated techniques to gain a dynamic and more accurate picture of its mechanism of action.

Molecular Dynamics (MD) Simulations: Once a potential biological target is identified, MD simulations can be used to model the dynamic behavior of the compound within the target's binding site over time. This can reveal key conformational changes, the stability of interactions, and the role of solvent molecules, providing insights that are inaccessible through static docking.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly detailed view of the binding event, QM/MM methods can be employed. These hybrid techniques treat the ligand and the immediate active site residues with high-accuracy quantum mechanics, while the rest of the protein is handled by more computationally efficient molecular mechanics. This approach is ideal for elucidating reaction mechanisms or the precise nature of intermolecular forces driving binding.

These advanced modeling techniques will be crucial for guiding the rational design of next-generation analogs with improved potency and selectivity.

Development of Chemical Probes for Biological Systems

To definitively validate the biological targets of this compound identified through screening and computational methods, the development of bespoke chemical probes is an essential next step. Chemical probes are modified versions of a bioactive compound that carry a reporter or reactive group, enabling researchers to track the molecule in biological systems and identify its binding partners.

The known synthetic routes for oxadiazole-benzamides demonstrate that the core structure is amenable to chemical modification, which is a prerequisite for probe development. mdpi.commdpi.com Future research in this area would involve the rational design and synthesis of probes based on the this compound scaffold. This could include:

Affinity-based probes: Attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a non-critical position on the compound. These probes can be used in cellular imaging to visualize localization or in pull-down assays to isolate the target protein.

Photo-affinity labels: Incorporating a photoreactive group (e.g., a diazirine or an azide) that, upon exposure to UV light, forms a covalent bond with the nearest molecule—ideally its biological target. This allows for the permanent labeling and subsequent identification of the target protein via techniques like mass spectrometry.

The creation of such chemical tools would provide unequivocal evidence of the compound's molecular targets and serve as invaluable assets for dissecting its mechanism of action in complex biological environments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.